3,4-Quinolinediol, 2-nonyl- is a compound belonging to the quinoline family, characterized by its unique structure and potential biological activities. Quinolines are nitrogen-containing heterocycles that have been extensively studied for their pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The specific compound 3,4-quinolinediol, 2-nonyl- features a nonyl side chain at the 2-position of the quinoline ring, which may influence its biological behavior and solubility.
This compound can be classified under the category of hydroxyquinolines, which are derivatives of quinoline containing hydroxyl groups. The presence of the nonyl side chain classifies it as an alkyl-substituted quinoline, which can affect its interaction with biological systems. The synthesis of such compounds often involves modifications to existing quinoline structures to enhance their biological activity or alter their physicochemical properties.
The synthesis of 3,4-quinolinediol, 2-nonyl- typically involves multi-step organic reactions. A common method includes:
The molecular structure of 3,4-quinolinediol, 2-nonyl- can be represented as follows:
The structure features:
Spectroscopic data typically show:
3,4-quinolinediol, 2-nonyl- can participate in various chemical reactions due to its functional groups:
These reactions are significant for modifying the compound's properties or enhancing its biological activity .
The mechanism of action for compounds like 3,4-quinolinediol, 2-nonyl- often involves interaction with biological targets such as enzymes or receptors. For instance:
Experimental data support these mechanisms through various assays measuring cell viability and enzyme activity in response to treatment with the compound .
Relevant data indicate that variations in substituents can significantly affect these properties, influencing both solubility and reactivity .
3,4-quinolinediol, 2-nonyl-, like other hydroxyquinolines, has potential applications in various fields:
Research continues into optimizing its synthesis and enhancing its efficacy for specific applications .
The biosynthesis of 2-nonyl-3-hydroxy-4(1H)-quinolone (a structural analog of the Pseudomonas quinolone signal, PQS) in Pseudomonas aeruginosa is governed by the pqsABCDE operon and auxiliary genes (pqsH, pqsL, phnAB). The pathway initiates with anthranilate, derived from the phnAB-encoded anthranilate synthase or the kyn and trp pathways [5] [10]. The enzyme PqsA (an anthranilate-CoA ligase) activates anthranilate to anthraniloyl-CoA, which undergoes condensation with malonyl-CoA via PqsD to form the unstable intermediate 2-aminobenzoylacetyl-CoA (2-ABA-CoA). PqsE hydrolyzes 2-ABA-CoA to 2-aminobenzoylacetate (2-ABA), a branch point for alkylquinolone synthesis [5] [6].
The heterodimeric PqsBC complex (a β-ketoacyl-(acyl carrier protein) synthase III-like enzyme) then condenses 2-ABA with fatty acyl-CoA substrates (e.g., decanoyl-CoA for nonyl side chains) to yield 2-alkyl-4(1H)-quinolones. For 2-nonyl derivatives, decanoyl-CoA is the predicted precursor, undergoing decarboxylative Claisen condensation to form 2-nonyl-4(1H)-quinolone (HHQ analog) [4] [6]. Subsequent hydroxylation at the C3 position is catalyzed by the flavin-dependent monooxygenase PqsH, converting HHQ to 2-nonyl-3-hydroxy-4(1H)-quinolone [5] [10]. Notably, PqsBC exhibits substrate flexibility, accommodating β-hydroxy fatty acids to produce hydroxylated side-chain variants like 2ʹ-hydroxy-2-nonyl-4(1H)-quinolone [8].
Table 1: Key Enzymes in 2-Nonyl-3-Hydroxy-4(1H)-Quinolone Biosynthesis
| Enzyme | Function | Substrate Specificity |
|---|---|---|
| PqsA | Anthranilate activation to anthraniloyl-CoA | Anthranilate, CoA |
| PqsD | Condensation of anthraniloyl-CoA and malonyl-CoA to 2-ABA-CoA | Anthraniloyl-CoA, malonyl-CoA |
| PqsE | Hydrolysis of 2-ABA-CoA to 2-ABA | 2-ABA-CoA |
| PqsBC | Condensation of 2-ABA with acyl-CoA to form 2-alkyl-4(1H)-quinolones | Decanoyl-CoA (for nonyl side chains) |
| PqsH | C3-hydroxylation of HHQ to yield 3-hydroxy-4(1H)-quinolone derivatives | HHQ analogs, FAD, O₂ |
Transcription of the pqsABCDE operon is directly activated by the LysR-type regulator PqsR (MvfR), which binds HHQ and PQS with high affinity [5] [10]. The las and rhl quorum sensing (QS) systems hierarchically regulate this process: LasR induces pqsR and pqsH expression, while RhlR represses pqsABCDE transcription via competition with PqsR [5] [10]. This cross-regulation creates a temporal switch, delaying 2-alkyl-4(1H)-quinolone production until late logarithmic/stationary growth phases [3].
Epigenetic modulation involves non-coding small RNAs (e.g., RsmY, RsmZ) that antagonize the RNA-binding protein RsmA, a repressor of pqsR translation [5] [10]. Additionally, the pqs operon contains a cis-regulatory element responsive to iron availability via the ferric uptake regulator (Fur). Under iron limitation, Fur repression is relieved, enhancing anthranilate synthesis via phnAB [1] [5].
Table 2: Genetic Regulators of 2-Alkyl-4(1H)-Quinolone Biosynthesis
| Regulator | Target Genes | Effect on Biosynthesis | Environmental Cue |
|---|---|---|---|
| PqsR (MvfR) | pqsABCDE, phnAB | Activation upon binding HHQ/PQS | Cell density, PQS availability |
| LasR | pqsR, pqsH | Indirect activation via PqsR induction | OdDHL concentration |
| RhlR | pqsABCDE | Repression via promoter competition | BHL concentration |
| Fur | phnAB | Repression under high iron conditions | Iron availability |
| RsmA/RsmY/Z | pqsR (post-transcriptional) | Repression (RsmA) or activation (RsmY/Z) | Stress signals |
The pqs system amplifies alkylquinolone production through autoinduction: PQS and HHQ bind PqsR, triggering pqsABCDE transcription and creating a positive feedback loop [5] [10]. This system integrates environmental cues to fine-tune compound yields:
Environmental perturbations, such as phosphate limitation or host-derived stresses, upregulate pqs expression, increasing alkylquinolone diversity and concentration to 10–100 µM in biofilms [5] [8]. However, mutations in pqsL (involved in HQNO synthesis) divert flux toward PQS, illustrating pathway competition [5] [10].
Figure 1: Integrated Regulation of 2-Nonyl-3-Hydroxy-4(1H)-Quinolone Production
[Las System] │ ↓ OdDHL [LasR] → Activates *pqsR* and *pqsH* │ → [PqsR] + HHQ/PQS → Autoinduction of *pqsABCDE* → 2-ABA → PqsBC → HHQ → PqsH → 2-Nonyl-3-OH-4(1H)-Quinolone │ │ ← Inhibited by RhlR/BHL ← Enhanced by iron starvation (Fur derepression) │ → Activates *rhlI* → [Rhl System]
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